

Trifenmorph: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trifenmorph**
Cat. No.: **B075233**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenmorph, a morpholine derivative, is a potent molluscicide historically used to control freshwater snails that act as intermediate hosts for parasites causing schistosomiasis. This document provides a comprehensive technical overview of **Trifenmorph**'s chemical structure, physicochemical and toxicological properties, and known metabolic pathways. It includes detailed summaries of experimental methodologies for its synthesis, analysis, and toxicological evaluation. While the precise molecular signaling pathways affected by **Trifenmorph** remain largely uncharacterized in public literature, this guide outlines its established neurotoxic effects on target organisms and its metabolic fate in mammals.

Chemical Structure and Identification

Trifenmorph is chemically known as 4-tritylmorpholine.^[1] Its structure consists of a morpholine ring attached to a triphenylmethyl (trityl) group.

Identifier	Value
IUPAC Name	4-tritylmorpholine[1]
Synonyms	Trifenmorph, 4-(Triphenylmethyl)morpholine, Frescon, N-Tritylmorpholine[1]
CAS Number	1420-06-0[1]
Molecular Formula	C ₂₃ H ₂₃ NO[1]
Molecular Weight	329.4 g/mol [1]
SMILES	C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4[1]
InChI	InChI=1S/C ₂₃ H ₂₃ NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2[1]

Physicochemical Properties

Trifenmorph is a colorless solid with low water solubility.[1] The technical product may appear as a light brown solid.[1] It is stable to heat and alkali but is hydrolyzed under mild acidic conditions.[1]

Property	Value
Melting Point	176 °C[1]
Boiling Point	432.1 °C at 760 mmHg (Predicted)[2]
Water Solubility	2.0 x 10 ⁻² mg/L at 20 °C[1]
Vapor Pressure	3.0 x 10 ⁻⁸ mmHg[1]
pKa	4.58 ± 0.10 (Predicted)[2]
LogP (Octanol-Water Partition Coefficient)	4.6[1]

Toxicological Properties

Trifenmorp is classified as toxic if swallowed and is very toxic to aquatic life.[\[1\]](#) In mammals, it is readily metabolized and excreted.[\[1\]](#)

Parameter	Species	Route	Value
LD50	Rat	Oral (in chlorinated solvents)	100-200 mg/kg [1]
LD50	Rat	Oral (in other organic solvents)	1200-1600 mg/kg [1]
Dermal LD50	Rat	Dermal	1000 mg/kg [1]

Experimental Protocols

Synthesis of 4-tritylmorpholine

A general method for the synthesis of N-substituted morpholines involves the reaction of morpholine with a suitable alkylating agent. For **Trifenmorp**, this would involve the reaction of morpholine with triphenylmethyl chloride (trityl chloride).

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine in a suitable aprotic solvent such as toluene or acetonitrile.
- Addition of Reagents: Add a stoichiometric equivalent of triphenylmethyl chloride to the solution. An excess of morpholine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the hydrochloric acid formed during the reaction.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After cooling, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield colorless crystals of 4-tritylmorpholine.[\[1\]](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantification of **Trifenmorph** in various matrices.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 μ m), and an autosampler.
- Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., pH 4.6) in a suitable ratio (e.g., 10:25:65 v/v/v).^[3] The exact composition should be optimized for ideal peak separation and shape.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min.^[3]
 - Detection wavelength: Determined by UV-Vis spectral analysis of a standard solution of **Trifenmorph**.
 - Injection volume: 10-20 μ L.
- Sample Preparation: Samples (e.g., from formulation or environmental matrices) are extracted with a suitable organic solvent, filtered, and diluted to an appropriate concentration with the mobile phase.
- Quantification: A calibration curve is generated using standard solutions of **Trifenmorph** of known concentrations. The concentration of **Trifenmorph** in the samples is determined by comparing their peak areas to the calibration curve.^[3]

Acute Oral Toxicity (LD50) Determination in Rats (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity.

Methodology:

- **Test Animals:** Young, healthy adult female Wistar rats are used, as this species is recommended by the test guideline.[1] The animals are fasted for at least 16 hours before administration of the test substance.[1]
- **Dose Administration:** The test substance, **Trifenmorph**, is administered as a single oral dose by gavage. A suitable vehicle, such as corn oil, is used to prepare the dosing solution.[1]
- **Stepwise Dosing:** The study begins with a starting dose (e.g., 300 mg/kg body weight) administered to a group of three female rats.[1]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily for 14 days.[1] Body weights are recorded before dosing and weekly thereafter.[1]
- **Procedure Progression:**
 - If no mortality occurs at the starting dose, a higher dose (e.g., 2000 mg/kg) is administered to another group of three female rats.[1]
 - If mortality occurs, the test is repeated at a lower dose level.
- **Endpoint:** The LD50 is estimated based on the mortality observed at the different dose levels. A necropsy is performed on all animals at the end of the study to identify any gross pathological changes.[4]

Molluscicidal Activity Field Trial

Field trials are conducted to evaluate the efficacy of **Trifenmorph** under natural conditions.

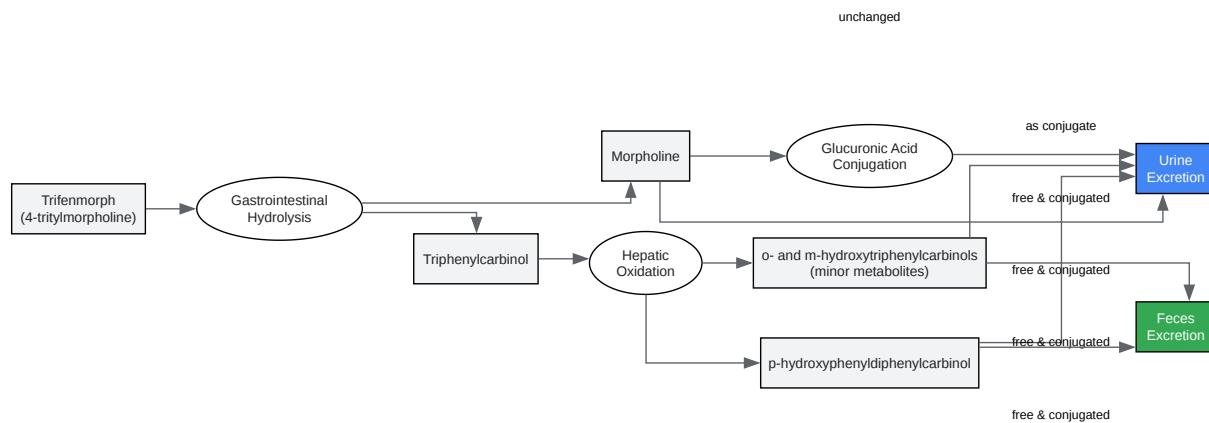
Methodology:

- **Site Selection:** Choose an irrigation system or a defined body of water with a known population of the target snail species (e.g., *Biomphalaria glabrata*).[2][5]
- **Pre-treatment Snail Population Assessment:** The density and distribution of the snail population are determined using standardized sampling methods before the application of

the molluscicide.

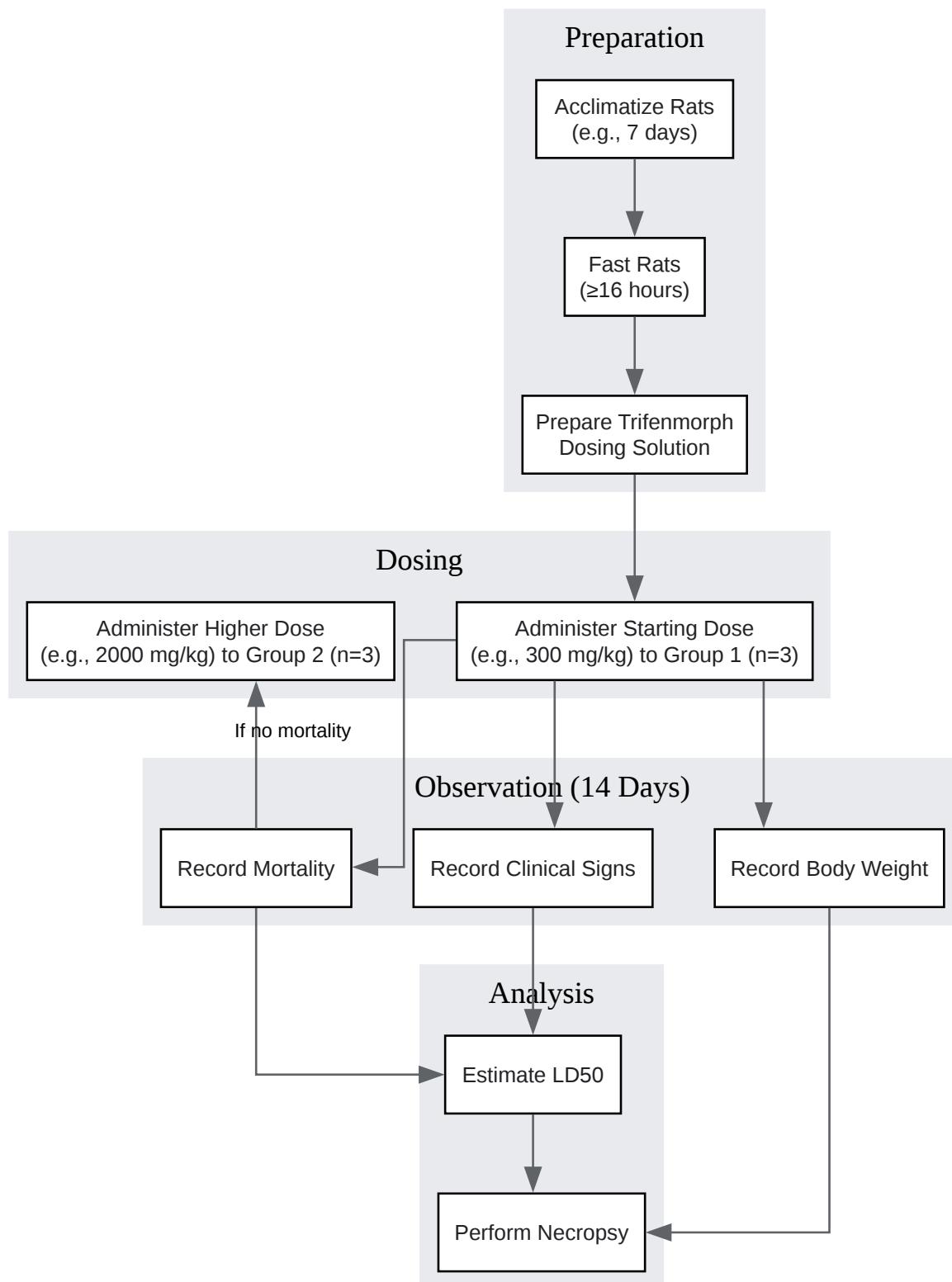
- Application of **Trifenmorph**: **Trifenmorph**, typically in a granular or emulsifiable concentrate formulation, is applied to the water.[2][5] For irrigation systems, a prolonged low-dosage technique can be used, where a low concentration (e.g., 0.025 ppm) is applied continuously at the headworks for an extended period (e.g., 30 days).[6] Alternatively, a higher concentration can be applied as a single dose.[2][5]
- Post-treatment Monitoring: The snail population is monitored at regular intervals after the application to assess the mortality rate.[2][5] The residual toxicity of the treatment is also evaluated over time.[2][5]
- Data Analysis: The percentage reduction in the snail population is calculated to determine the effectiveness of the treatment.

Biological Activity and Metabolism


Mode of Action

Trifenmorph acts as a neurotoxin in snails.[1] While the specific molecular targets and signaling pathways have not been extensively detailed in the available literature, it is understood to disrupt the nervous system of the snails, leading to their death.

Metabolism in Mammals


In mammals such as rats and dogs, **Trifenmorph** is rapidly metabolized in the gastrointestinal tract.[7] It is hydrolyzed to triphenylcarbinol and morpholine.[7] Morpholine is quickly absorbed and excreted in the urine, largely unchanged or as a glucuronic acid conjugate.[7] Triphenylcarbinol is absorbed more slowly and is oxidized by hepatic enzymes to para-hydroxyphenyldiphenylcarbinol, as well as ortho- and meta-hydroxytriphenylcarbinols to a lesser extent.[7] These metabolites are then excreted in the urine and feces, both in their free form and conjugated with glucuronic acid.[7]

Visualizations

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Trifemorph** in mammals.

[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity (LD50) study.

Signaling Pathways

Detailed information on the specific cellular signaling pathways directly modulated by **Trifenmorph** is not extensively available in the public domain. Its primary mode of action is characterized as a neurotoxin in snails, suggesting interference with fundamental neuronal signaling processes. However, the precise molecular targets, such as specific ion channels, receptors, or intracellular signaling cascades, have not been elucidated. Further research is required to understand the detailed molecular mechanisms underlying its neurotoxic and molluscicidal effects.

Conclusion

Trifenmorph is a well-characterized molluscicide with defined physicochemical and toxicological properties. While its metabolic fate in mammals is understood, a significant knowledge gap exists regarding its specific molecular mechanism of action and the signaling pathways it perturbs in target organisms. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of **Trifenmorph** and similar compounds. Future research should focus on identifying the precise molecular targets of **Trifenmorph** to better understand its biological activity and to inform the development of more selective and environmentally benign molluscicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Molluscicidal activity of trifenmorph in field trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development And Validation For Simultaneous Estimation Trifluoperazine HCL, Trihexy Phenidylhcl In Combined Pharmaceutical Dosage Form By RP-HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 4. :: Environmental Analysis Health and Toxicology [eaht.org]
- 5. Molluscicidal activity of trifenmorph in field trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Field trials to evaluate the effectiveness of the molluscicide N-tritylmorpholine in irrigation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifenmorph | C23H23NO | CID 14993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trifenmorph: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075233#trifenmorph-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com